molecular formula C9H9NS B3021230 4-(Ethylsulfanyl)benzonitrile CAS No. 86047-01-0

4-(Ethylsulfanyl)benzonitrile

Cat. No.: B3021230
CAS No.: 86047-01-0
M. Wt: 163.24 g/mol
InChI Key: DPBHJRQNISIVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylsulfanyl)benzonitrile is an organic compound with the molecular formula C9H9NS It consists of a benzene ring substituted with an ethylsulfanyl group at the para position and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethylsulfanyl)benzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzonitrile with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide.

Another method involves the reaction of 4-bromobenzonitrile with ethylthiolate anion, generated in situ from ethanethiol and a strong base like sodium hydride or potassium tert-butoxide. This reaction also requires reflux conditions and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nitric acid and sulfuric acid (nitration), bromine and iron(III) bromide (bromination), sulfuric acid (sulfonation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro, bromo, and sulfonyl derivatives

Scientific Research Applications

4-(Ethylsulfanyl)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug discovery.

    Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group may participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)benzonitrile: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    4-(Ethylsulfonyl)benzonitrile: Contains an ethylsulfonyl group instead of an ethylsulfanyl group.

    4-(Ethylthio)benzonitrile: Similar structure but with an ethylthio group.

Uniqueness

4-(Ethylsulfanyl)benzonitrile is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. The ethylsulfanyl group can undergo specific oxidation and substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-ethylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBHJRQNISIVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine 4-mercapto-benzonitrile (0.4 g, 2.96 mmol), bromoethane (1.4 mL, 8.88 mmol) and potassium carbonate (3.3 g, 23.7 mmol) in anhydrous DMF (7 mL) and heat at 60° C. for 17 h. Cool the reaction mixture to ambient temperature and partition between brine (20 mL) and EtOAc (20 mL). Separate the organic layer, dry over anhydrous Na2SO4 and concentrate. Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1 and 4:1) to obtain the desired intermediate as a colorless oil (0.4 g, 83%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethylsulfanyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Ethylsulfanyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Ethylsulfanyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Ethylsulfanyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Ethylsulfanyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Ethylsulfanyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.